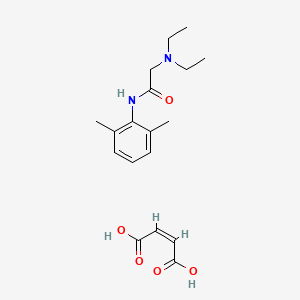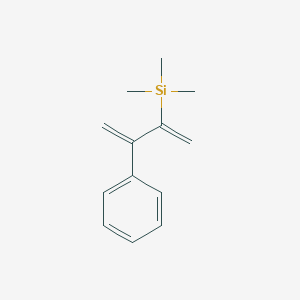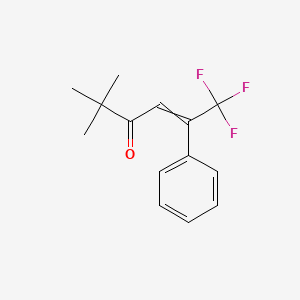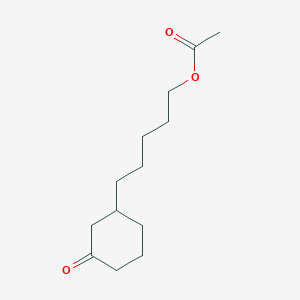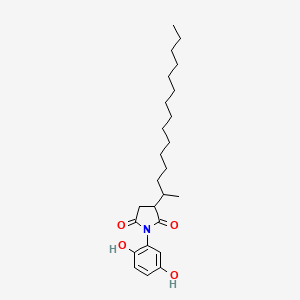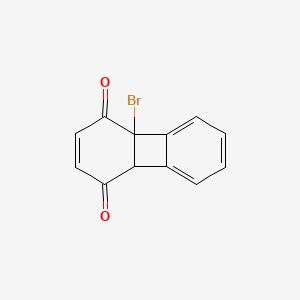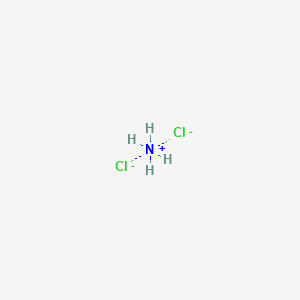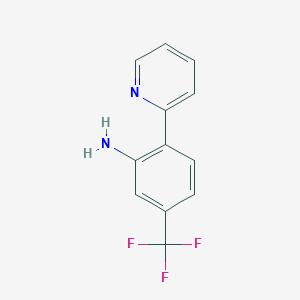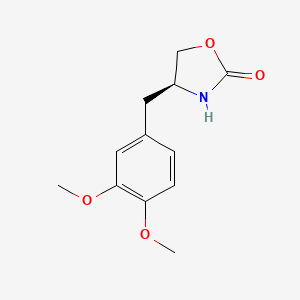
(4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one is a chiral oxazolidine derivative. This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, attached to an oxazolidine ring. The stereochemistry at the 4th position of the oxazolidine ring is specified as the S-configuration. Oxazolidines are known for their applications in organic synthesis, particularly as chiral auxiliaries and intermediates in the synthesis of various biologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one typically involves the condensation of an appropriate amino alcohol with an aldehyde or ketone. One common method is the reaction of (S)-phenylglycinol with 3,4-dimethoxybenzaldehyde under acidic conditions to form the oxazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxazolidine ring can lead to the formation of amino alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of (S)-phenylglycinol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzyl group.
科学的研究の応用
(4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of complex organic molecules.
作用機序
The mechanism of action of (4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one depends on its application. As a chiral auxiliary, it induces chirality through the formation of diastereomeric intermediates, which can be separated and further transformed into enantiomerically pure products. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
類似化合物との比較
- (4R)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one
- (4S)-4-(3,4-Dimethoxyphenyl)oxazolidine-2-one
- (4S)-4-(3,4-Dimethoxybenzyl)thiazolidine-2-one
Comparison:
(4R)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one: The R-configuration at the 4th position results in different stereochemical properties and potentially different reactivity and biological activity.
(4S)-4-(3,4-Dimethoxyphenyl)oxazolidine-2-one: The absence of methoxy groups on the benzyl ring may lead to different electronic and steric effects, affecting its reactivity and applications.
(4S)-4-(3,4-Dimethoxybenzyl)thiazolidine-2-one: The replacement of the oxazolidine ring with a thiazolidine ring introduces sulfur, which can alter the compound’s chemical properties and reactivity.
This detailed article provides a comprehensive overview of (4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
142763-11-9 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC名 |
(4S)-4-[(3,4-dimethoxyphenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO4/c1-15-10-4-3-8(6-11(10)16-2)5-9-7-17-12(14)13-9/h3-4,6,9H,5,7H2,1-2H3,(H,13,14)/t9-/m0/s1 |
InChIキー |
PRMCYVGOYNBROE-VIFPVBQESA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)N2)OC |
正規SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


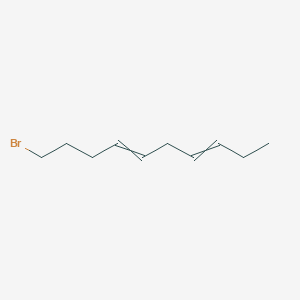

![Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B12553725.png)
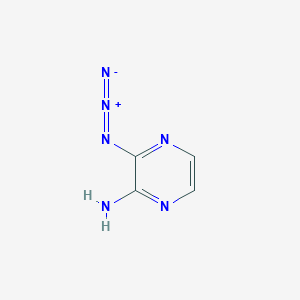
![4H-1,3-Benzoxazin-4-one, 2,3-dihydro-7-methyl-3-[2-(nitrooxy)ethyl]-](/img/structure/B12553733.png)

